molecular formula C10H9BrOS B14202140 6-(Bromomethyl)-4-methoxy-1-benzothiophene CAS No. 831222-81-2

6-(Bromomethyl)-4-methoxy-1-benzothiophene

Cat. No.: B14202140
CAS No.: 831222-81-2
M. Wt: 257.15 g/mol
InChI Key: QVOJGWHGWSEIEK-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-4-methoxy-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-4-methoxy-1-benzothiophene typically involves the bromination of 4-methoxy-1-benzothiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-4-methoxy-1-benzothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

6-(Bromomethyl)-4-methoxy-1-benzothiophene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-4-methoxy-1-benzothiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution .

Comparison with Similar Compounds

Similar Compounds

    6-(Bromomethyl)-1-benzothiophene: Lacks the methoxy group, which can affect its reactivity and biological activity.

    4-Methoxy-1-benzothiophene: Lacks the bromomethyl group, limiting its use in substitution reactions.

    6-(Chloromethyl)-4-methoxy-1-benzothiophene: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and selectivity in chemical reactions.

Uniqueness

6-(Bromomethyl)-4-methoxy-1-benzothiophene is unique due to the presence of both the bromomethyl and methoxy groups, which provide a balance of reactivity and stability. The bromomethyl group allows for versatile substitution reactions, while the methoxy group can modulate the compound’s electronic properties and biological activity .

Properties

CAS No.

831222-81-2

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

6-(bromomethyl)-4-methoxy-1-benzothiophene

InChI

InChI=1S/C10H9BrOS/c1-12-9-4-7(6-11)5-10-8(9)2-3-13-10/h2-5H,6H2,1H3

InChI Key

QVOJGWHGWSEIEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CSC2=CC(=C1)CBr

Origin of Product

United States

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